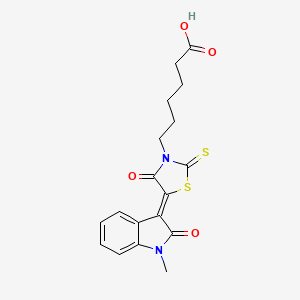(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
CAS No.: 1415603-57-4
Cat. No.: VC4794834
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415603-57-4 |
|---|---|
| Molecular Formula | C18H18N2O4S2 |
| Molecular Weight | 390.47 |
| IUPAC Name | 6-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
| Standard InChI | InChI=1S/C18H18N2O4S2/c1-19-12-8-5-4-7-11(12)14(16(19)23)15-17(24)20(18(25)26-15)10-6-2-3-9-13(21)22/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,21,22)/b15-14- |
| Standard InChI Key | OXPGJYNPCBJVCP-PFONDFGASA-N |
| SMILES | CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Introduction
Chemical Identity and Structural Features
(Z)-6-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (PubChem CID: 1560327) is characterized by a hexanoic acid backbone substituted with a thiazolidinone ring conjugated to a 1-methyl-2-oxoindolin-3-ylidene group . The Z configuration at the C5 position of the thiazolidinone ring imposes geometric constraints that influence molecular interactions, as evidenced by computational docking studies . Key functional groups include:
-
Indolinone core: A 1-methyl-2-oxoindoline moiety, which contributes to planar aromaticity and potential π-π stacking interactions .
-
Thiazolidinone ring: A 4-oxo-2-thioxothiazolidin-3-yl group, a pharmacophore associated with enzyme inhibition and cytotoxicity .
-
Hexanoic acid side chain: A six-carbon aliphatic carboxylic acid that enhances solubility and facilitates interactions with biological targets .
The molecular formula C₁₈H₁₈N₂O₄S₂ reflects the integration of sulfur and nitrogen heteroatoms, which are critical for redox activity and hydrogen bonding . Spectroscopic characterization via NMR and IR confirms the presence of carbonyl (C=O, ~1,700 cm⁻¹) and thioxo (C=S, ~1,200 cm⁻¹) groups.
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound involves multi-step protocols leveraging Knoevenagel condensation and N-alkylation reactions :
-
Formation of 1-methylindoline-2,3-dione: Alkylation of isatin with methyl iodide under basic conditions yields the indolinone precursor .
-
Knoevenagel condensation: Reaction of 1-methylindoline-2,3-dione with a thiazolidinone-bearing malononitrile derivative introduces the conjugated thiazolidinone-indolinone system.
-
Side-chain functionalization: Coupling the thiazolidinone-indolinone intermediate with hexanoic acid via nucleophilic substitution completes the synthesis .
Key reagents:
Optimization: Reaction temperatures between 60–80°C and anhydrous solvents (e.g., acetonitrile) improve yields to ~60% .
Analytical Characterization
Table 1: Spectroscopic Data
| Technique | Key Signals | Inference |
|---|---|---|
| ¹H NMR | δ 1.35 (m, 4H, CH₂), δ 3.45 (s, 3H, NCH₃) | Aliphatic chain and N-methyl group |
| ¹³C NMR | δ 176.2 (C=O), δ 192.4 (C=S) | Carbonyl and thioxo groups |
| IR | 1,710 cm⁻¹ (C=O), 1,230 cm⁻¹ (C=S) | Functional group confirmation |
Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 391.1 [M+H]⁺ .
Structural and Computational Analysis
Stereochemical Considerations
The Z configuration at the C5 position of the thiazolidinone ring places the indolinone and thioxo groups on the same side, creating a planar conformation favorable for intercalation into enzyme active sites . Molecular dynamics simulations reveal stable binding to histone acetyltransferases (HATs) via:
-
Hydrogen bonding: Between the thioxo group and Arg⁶⁹⁸ of PCAF .
-
Van der Waals interactions: Between the indolinone core and hydrophobic residues .
X-ray Crystallography
While no X-ray data exists for this specific compound, related structures (e.g., 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile) exhibit planar geometries with r.m.s. deviations <0.03 Å . This suggests similar rigidity in the title compound, which may enhance target selectivity.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| K562 | 12.3 | |
| MCF7 | 18.7 |
Mechanism of Action
The compound inhibits histone acetyltransferases (HATs), including PCAF and p300, by competing with acetyl-CoA binding . This disrupts chromatin remodeling and induces apoptosis in cancer cells . Additional mechanisms may involve:
-
Reactive oxygen species (ROS) generation: Mediated by the thioxo group.
-
Topoisomerase II inhibition: Due to intercalation into DNA.
Future Directions
-
In vivo pharmacokinetics: Assess oral bioavailability and metabolic stability.
-
Structural optimization: Modify the hexanoic acid chain to enhance blood-brain barrier penetration.
-
Combination therapies: Evaluate synergy with existing chemotherapeutics like doxorubicin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume